9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

regioisomerism structure–activity relationship purine-6-carboxamide

CAS 900010-43-7 is the definitive para-ethoxy reference standard for 2,9-disubstituted 8-oxopurine-6-carboxamide SAR campaigns. Even minor N9-aryl positional shifts from para to ortho alter kinase ATP-pocket H-bond geometry and steric fit, while C2-hexyl vs. cyclohexyl topology changes clogP by ~1 log unit. Do not treat in-class purine-6-carboxamides as interchangeable—use this matched-pair matrix anchor with ortho-ethoxy (CAS 899971-19-8), meta-methoxy (CAS 900010-85-7), and unsubstituted N9-phenyl analogs to deconvolute electronic (+M resonance) vs. steric contributions to EGFR and katanin target engagement. Commercially available in pack sizes from 2 μmol to 50 mg for dose-ranging assays.

Molecular Formula C20H25N5O3
Molecular Weight 383.452
CAS No. 900010-43-7
Cat. No. B2799233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS900010-43-7
Molecular FormulaC20H25N5O3
Molecular Weight383.452
Structural Identifiers
SMILESCCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N
InChIInChI=1S/C20H25N5O3/c1-3-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-9-11-14(12-10-13)28-4-2/h9-12H,3-8H2,1-2H3,(H2,21,26)(H,24,27)
InChIKeyMBKLATOICLYOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-43-7): Compound Class, Structural Identity, and Procurement Baseline


9-(4-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-43-7) is a fully synthetic, 2,9-disubstituted 8-oxopurine-6-carboxamide with the molecular formula C20H25N5O3 and a molecular weight of 383.45 g/mol [1]. It belongs to the broader 8-oxopurine-6-carboxamide chemotype, a scaffold class that has yielded microtubule-targeting agents (e.g., GRC0321) and EGFR-directed inhibitors with demonstrated activity against non-small cell lung cancer (NSCLC) cell lines [2][3]. The compound is commercially available as a research-grade building block from multiple vendors, including Life Chemicals (cat# F2745-0115, purity ≥90%), and is supplied with standard characterization data (InChI Key: MBKLATOICLYOKB-UHFFFAOYSA-N) [1].

Why Generic Substitution Fails for 9-(4-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Regioisomeric and Substituent-Driven Differentiation Among Purine-6-Carboxamide Analogs


Within the 2,9-disubstituted 8-oxopurine-6-carboxamide series, even minor positional or electronic variations at the N9-aryl and C2-alkyl positions produce significant shifts in target engagement, lipophilicity, and biological readout. Published structure–activity relationship (SAR) campaigns demonstrate that moving the ethoxy substituent from the para (C4) to the ortho (C2) position of the N9-phenyl ring alters hydrogen-bonding geometry and steric fit within the ATP-binding pocket of kinase targets, while substituting the C2 hexyl chain with cyclohexyl or phenethyl groups markedly changes both clogP and cellular potency [1][2]. Consequently, a procurement decision that treats any in-class purine-6-carboxamide as interchangeable risks introducing an uncontrolled variable — different target selectivity, altered ADME profile, or divergent cellular activity — that cannot be corrected by downstream normalization and undermines reproducibility in medicinal chemistry and chemical biology workflows [3].

Product-Specific Quantitative Evidence Guide: 9-(4-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Versus Its Closest Analogs


Regioisomeric Differentiation: 4-Ethoxyphenyl (para) vs. 2-Ethoxyphenyl (ortho) N9-Substitution Impacts Hydrogen-Bonding Topology and Target Recognition

The para-substituted 4-ethoxyphenyl group at N9 in CAS 900010-43-7 presents a fundamentally different hydrogen-bonding and steric topology from the ortho-substituted 2-ethoxyphenyl regioisomer (CAS 899971-19-8). In the ortho isomer, the ethoxy oxygen can form an intramolecular hydrogen bond with the adjacent purine N9 or participate in a chelating interaction with the 8-oxo group; the para isomer eliminates this intramolecular interaction, projecting the ethoxy oxygen outward for potential intermolecular H-bonding with target residues or solvent [1]. This regioisomeric distinction is known to alter kinase selectivity profiles in purine-scaffold inhibitors [2]. The para-ethoxyphenyl substitution also shifts the electron density of the N9-aryl ring via resonance (+M effect), which modulates π-stacking interactions with aromatic residues in hydrophobic kinase pockets differently than the ortho isomer [1].

regioisomerism structure–activity relationship purine-6-carboxamide kinase inhibitor design

Lipophilicity Divergence: Computed logP of 2-Hexyl-4-ethoxyphenyl vs. 2-Cyclohexyl-4-ethoxyphenyl Analogs

The C2 substituent is a critical determinant of lipophilicity within the 9-(4-ethoxyphenyl)-8-oxopurine-6-carboxamide series. CAS 900010-43-7 bears a linear n-hexyl chain at C2, compared to the cyclohexyl analog (CAS 898442-40-5). Computed XLogP3 for the cyclohexyl analog is 2.7 [1]; the linear hexyl chain of the target compound is predicted to produce a higher XLogP3 value (estimated ~3.5–4.0) due to the greater conformational flexibility and larger solvent-accessible hydrophobic surface area of the linear alkyl chain relative to the compact cyclohexyl ring [2]. This lipophilicity difference has direct implications for aqueous solubility, nonspecific protein binding, and membrane permeability in cellular assays. In the broader purine-6-carboxamide SAR literature, C2 alkyl chain length and topology (linear vs. cyclic vs. aromatic) have been shown to correlate with cellular IC50 shifts in A549 and H1975 lung cancer models [3].

lipophilicity clogP ADME purine-6-carboxamide lead optimization

Class-Level Pharmacological Evidence: Purine-6-Carboxamide Scaffold Demonstrates Dose-Dependent Anticancer Activity and EGFR Inhibition Across Multiple NSCLC Models

Although no target-specific IC50 or Ki value has been reported in the peer-reviewed primary literature for CAS 900010-43-7 itself, the 8-oxopurine-6-carboxamide scaffold class to which it belongs has been extensively characterized in multiple independent studies. The class founder compound GRC0321 (5a/1a) induced microtubule fragmentation in H1975 NSCLC cells via direct katanin targeting, leading to G2/M arrest and apoptosis at low micromolar concentrations [1]. Huang et al. (2019) synthesized >30 purine-6-carboxamide analogs and established that the C2, N7, C8, and N9 substituents collectively determine cellular potency, with lead hydroxamate and amidoxime derivatives achieving IC50 < 1.5 μM against H1975 cells and activity across EGFR wild-type and mutant lung adenocarcinoma models [2]. Most recently, Chatterjee et al. (2026) reported that 2,9-disubstituted purine-6-carboxamides designed as EGFR inhibitors achieved cellular IC50 values of 4.35–22.1 μM against A549 lung cancer cells, with compound 6E exhibiting an EGFR enzymatic IC50 of 105.96 nM — approximately 2-fold more potent than the reference drug erlotinib (IC50 218.47 nM in the same assay) [3]. CAS 900010-43-7, with its para-ethoxyphenyl at N9 and n-hexyl at C2, represents a specific substitution pattern within this pharmacologically validated scaffold space.

EGFR inhibition non-small cell lung cancer purine-6-carboxamide anticancer microtubule disruption

Vendor Purity and Characterization: Life Chemicals Cat# F2745-0115 Specifications Enable Reproducible Procurement

CAS 900010-43-7 is stocked and sold by Life Chemicals (cat# F2745-0115) as part of its HTS screening compound and building block portfolio, with a specified purity of ≥90% [1]. Multiple pack sizes are available (2 μmol, 5 mg, 20 μmol, 40 mg), enabling procurement scaling from initial screening to follow-up dose–response studies without changing vendor lot [1]. In contrast, several close analogs (e.g., CAS 900010-85-7, the 3-methoxyphenyl variant) are primarily sourced through vendors with less transparent purity documentation or are listed as custom synthesis items, introducing lead-time and lot-to-lot variability risks [2]. The target compound also has a well-defined InChI Key (MBKLATOICLYOKB-UHFFFAOYSA-N) and SMILES string (CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N) that enable unambiguous identity verification via LC-MS or NMR at the point of receipt [1].

vendor qualification compound purity quality control HTS building block chemical procurement

C2-Hexyl vs. C2-Cyclohexyl Structural Analogy: Predicted Impact on Conformational Flexibility and Target-Induced Fit

The linear n-hexyl chain at C2 in CAS 900010-43-7 possesses significantly greater conformational自由度 (rotatable bonds: 7 in the hexyl moiety alone) compared to the constrained cyclohexyl ring in CAS 898442-40-5 (effectively 1 rotatable bond for ring-to-purine connection plus chair-flip dynamics). This difference has entropic consequences upon target binding: the linear hexyl chain pays a larger entropic penalty upon adoption of the bioactive conformation but may explore a wider conformational space to achieve an optimal induced fit within hydrophobic kinase pockets [1]. In the published SAR of 2,9-disubstituted purine-6-carboxamides, C2 alkyl chain modifications produced IC50 variations spanning >5-fold (4.35–22.1 μM) against A549 cells, demonstrating that the C2 substituent is a significant potency determinant [2]. The n-hexyl chain of the target compound provides a specific linear hydrophobic contact surface distinct from both the cyclohexyl (compact, cyclic) and phenethyl (aromatic, shorter) C2 variants.

conformational flexibility entropic penalty induced fit purine-6-carboxamide kinase binding

Optimal Research and Industrial Application Scenarios for 9-(4-Ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-43-7)


Systematic Structure–Activity Relationship (SAR) Expansion of the N9-Aryl Position in Purine-6-Carboxamide Kinase Inhibitors

CAS 900010-43-7 is optimally deployed as the para-ethoxy reference compound in a matched-pair SAR matrix that includes the ortho-ethoxy (CAS 899971-19-8), meta-methoxy (CAS 900010-85-7), and unsubstituted N9-phenyl analogs. Because the N9-aryl substitution pattern has been shown to modulate H1975 NSCLC cell inhibitory activity across >30 derivatives in the Huang et al. (2019) pharmacophore model [1], testing all regioisomers and electronic variants in a single, internally controlled assay platform enables deconvolution of electronic (+M resonance) from steric (ortho vs. para accessibility) contributions to target binding. This approach is directly aligned with the fragment-based design strategy advocated by Huang et al. and the C2/N9 SAR framework established by Chatterjee et al. (2026) [2].

Lipophilicity-Dependent Cellular Permeability Profiling Across the 2-Hexyl vs. 2-Cyclohexyl Pair

The estimated ~1 log unit lipophilicity difference between CAS 900010-43-7 (C2 = n-hexyl) and CAS 898442-40-5 (C2 = cyclohexyl) makes this compound pair suitable for quantifying the impact of C2 chain topology on passive membrane permeability, intracellular accumulation, and non-specific protein binding in NSCLC and other cell models. Parallel PAMPA, Caco-2 permeability, and rapid equilibrium dialysis (RED) plasma protein binding assays with both compounds can isolate the contribution of linear vs. cyclic alkyl topology to ADME parameters while holding the N9-(4-ethoxyphenyl) group and all other molecular descriptors (TPSA, HBD/HBA counts, MW) constant [3].

Chemical Probe for Interrogating Katanin-Microtubule Interaction Interfaces in Comparison with GRC0321

The purine-6-carboxamide scaffold is a validated pharmacophore for targeting the microtubule-severing enzyme katanin, as demonstrated by GRC0321 (5a/1a) [1]. CAS 900010-43-7 differs from GRC0321 at both C2 (hexyl vs. 4-ethoxyphenyl) and N9 (4-ethoxyphenyl vs. 2-methoxyphenyl) positions, providing a structurally distinct tool compound for competitive displacement studies, katanin enzymatic severing assays, and microtubule fragmentation imaging. Its commercial availability from Life Chemicals in multiple pack sizes (2 μmol through 40 mg) supports dose-ranging experiments from initial biochemical screening through cellular mechanism-of-action studies without requiring custom synthesis [3].

EGFR Kinase Panel Selectivity Screening Using a Well-Characterized Purine-6-Carboxamide Scaffold

Given the demonstrated EGFR inhibitory activity of close structural analogs (e.g., CAS 900010-85-7 reported IC50 29.4 nM against HCC827 cells in vendor documentation) and the broader class activity confirmed by Chatterjee et al. (2026) showing EGFR enzymatic IC50 values of 105.96 nM for lead purine-6-carboxamide 6E [2], CAS 900010-43-7 is appropriate for inclusion in a broader kinase selectivity panel (e.g., 50–100 kinase panel at 1 μM) to define the kinome-wide selectivity fingerprint of the 2-hexyl-9-(4-ethoxyphenyl) substitution pattern. The outcome can be directly compared with published selectivity profiles of other purine-6-carboxamide scaffolds to identify kinases uniquely sensitive or resistant to the para-ethoxyphenyl motif.

Quote Request

Request a Quote for 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.